1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

説明

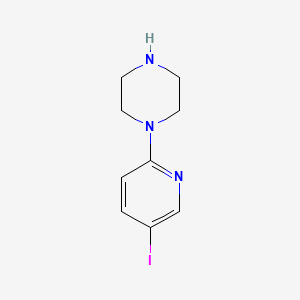

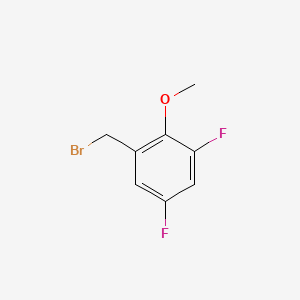

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a chemical compound that is part of a broader class of bromomethyl-substituted benzene derivatives. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The presence of bromomethyl groups makes these compounds versatile intermediates for further chemical modifications.

Synthesis Analysis

The synthesis of bromomethyl-substituted benzenes typically involves halogenation reactions where bromine atoms are introduced into the benzene ring. For instance, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and subsequent bromination . Factors such as the raw material rate, reaction time, and temperature are crucial for optimizing the reaction conditions. The synthesis of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene would likely follow similar synthetic routes, with specific attention to the regioselectivity and conditions that favor the introduction of the bromomethyl group at the desired position on the benzene ring.

Molecular Structure Analysis

The molecular structure of bromomethyl-substituted benzenes can be determined using spectroscopic methods and X-ray crystallography. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed by X-ray diffraction to determine their crystal structures . Similarly, the molecular structure of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene would be characterized by these techniques to confirm the substitution pattern and to understand the conformational preferences of the molecule.

Chemical Reactions Analysis

Bromomethyl-substituted benzenes can undergo various chemical reactions, including nucleophilic aromatic substitution, due to the presence of the bromomethyl group. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved nucleophilic substitution reactions . The reactivity of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene would be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group, which could affect the reactivity and selectivity of subsequent chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-substituted benzenes are influenced by their molecular structure. The presence of bromine atoms contributes to the relatively high molecular weight and density of these compounds. The solvate structures of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene indicate that solvent molecules can significantly affect the crystalline state of these compounds . The physical properties of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, such as melting point, boiling point, and solubility, would be determined experimentally, and its chemical properties, like reactivity and stability, would be assessed based on its functional groups and molecular structure.

科学的研究の応用

Supramolecular Interactions

Research has explored the supramolecular interactions mediated by bromine atoms in the crystal structures of anisole derivatives, including a compound closely related to "1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene." These studies revealed the influence of bromine on the distances between adjacent aromatic moieties, with C-H...π interactions generating molecular stacks and a shift from O-H...O hydrogen bonds to C-H...Br interactions in compounds featuring bromomethyl groups, highlighting the structural versatility imparted by bromine in molecular assemblies (Nestler, Schwarzer, & Gruber, 2018).

Material Science and Polymer Chemistry

Hyperbranched polymers have been synthesized using derivatives like "5-(Bromomethyl)-1,3-dihydroxybenzene," showcasing the utility of bromomethylated compounds in creating materials with high molecular weights and numerous functional groups for further modification. These polymers are noted for their potential in a range of applications due to their branched structure and functional versatility (Uhrich, Hawker, Fréchet, & Turner, 1992).

Organic Synthesis

The addition of "3,4-bis(bromomethyl) methoxybenzene" derivatives to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) has been demonstrated to improve the photovoltaic performance of polymer solar cells (PSCs), highlighting the role of bromomethylated compounds in the development of more efficient electronic materials. This research indicates the potential of such derivatives in enhancing the power conversion efficiency and overall performance of PSCs (Jin et al., 2016).

Coordination Chemistry

The study of fluorocarbons and their complexes with metal ions showcases the application of "1,3-bis(bromomethyl)-2-fluorobenzene" in creating novel fluorocryptands. These cryptands' ability to strongly bind metal ions, as evidenced by significant shifts in NMR resonances, illustrates the compound's utility in exploring the coordination chemistry of fluorocarbons and potentially developing new materials for catalysis or separation processes (Plenio, Hermann, & Diodone, 1997).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity information, first aid measures, and disposal methods.

将来の方向性

This involves understanding the potential future applications of the compound and areas of research that could be explored.

特性

IUPAC Name |

1-(bromomethyl)-3,5-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYRQPGSEJMVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590647 | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

CAS RN |

886500-63-6 | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)